N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide is a chemical compound with the molecular formula C4H9N3O2. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a hydroxyimino group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with nitrous acid, followed by the addition of an amine. The reaction conditions typically include a buffered acidic environment to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted acetamides.
Scientific Research Applications
N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide involves its interaction with molecular targets such as enzymes. For example, it acts as a reactivator of acetylcholinesterase inhibited by organophosphorus agents. The hydroxyimino group plays a crucial role in this reactivation process by interacting with the active site of the enzyme and facilitating the removal of the inhibitory agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide include:
- (E)-2-(hydroxyimino)-N-(2-[(4-methylpentyl)amino]ethyl)acetamide
- α-ketoaldoximes
- Ketoximes
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to reactivate acetylcholinesterase inhibited by organophosphorus agents makes it particularly valuable in medical research and potential therapeutic applications .
Properties
Molecular Formula |
C4H9N3O2 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
N-[(2Z)-2-amino-2-hydroxyiminoethyl]acetamide |
InChI |
InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) |
InChI Key |
SMJUVNGMYHLQES-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC/C(=N/O)/N |
Canonical SMILES |
CC(=O)NCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.